2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone
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Overview
Description
2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a chloro group, an ethyl-substituted phenyl ring, and two fluorine atoms attached to the ethanone moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone typically involves the reaction of 2-ethylphenylmagnesium bromide with 2,2-difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-ethylphenylmagnesium bromide+2,2-difluoroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanol.
Oxidation: Formation of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroacetic acid.
Scientific Research Applications
2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2-methylphenyl)-2,2-difluoroethanone
- 2-Chloro-1-(2-isopropylphenyl)-2,2-difluoroethanone
- 2-Chloro-1-(2-tert-butylphenyl)-2,2-difluoroethanone
Uniqueness
2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and biological activity compared to its methyl, isopropyl, or tert-butyl analogs. The difluoroethanone moiety also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-1-(2-ethylphenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZUIKKHMSVESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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